1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one

Catalog No.
S802477
CAS No.
63740-98-7
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one

CAS Number

63740-98-7

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one

IUPAC Name

1-(1,3-benzodioxol-5-yl)pentan-1-one

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7H,2-4,8H2,1H3

InChI Key

VSLRIRGQCOPULE-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=CC2=C(C=C1)OCO2

Synonyms

1-(1,3-Benzodioxol-5-yl)-1-pentanone;

Canonical SMILES

CCCCC(=O)C1=CC2=C(C=C1)OCO2

Anticancer Activity in Medicinal Chemistry

Scientific Field: Medicinal Chemistry Application Summary: This compound has been investigated for its potential as an anticancer agent. The structure of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one is similar to that of certain indole derivatives known for their anticancer properties . Methods of Application:

Pharmacological Development of Nervous System Stimulants

Scientific Field: Pharmacology Application Summary: This compound has been identified as an intermediate in the preparation of nervous system stimulants . Its structure is conducive to crossing the blood-brain barrier, making it a candidate for the development of drugs targeting the central nervous system. Methods of Application:

    Synthesis: The compound is synthesized and then further modified to increase its activity and specificity for nervous system targets.

    Testing: In vitro and in vivo tests are conducted to assess the stimulant effects on the nervous system.

    Outcomes: The compound’s derivatives show promise in stimulating neural activity, potentially leading to the development of new treatments for neurological disorders.

This application highlights the compound’s versatility and potential in contributing to significant advancements in pharmacology, particularly in the development of treatments for neurological conditions. The compound’s ability to be modified and its biological activity make it a valuable asset in drug discovery and development.

Modulation of ATP-Binding Cassette Transporters

Scientific Field: Pharmacology and Biochemistry Application Summary: This compound has been explored for its role in modulating ATP-binding cassette (ABC) transporters, which are crucial in the treatment of cystic fibrosis . Methods of Application:

    Synthesis: Derivatives of the compound are synthesized to enhance interaction with ABC transporters.

    Assays: The efficacy of these derivatives is tested in cell models expressing the relevant transporters.

    Outcomes: Some derivatives have shown potential in improving the function of ABC transporters, offering therapeutic benefits for cystic fibrosis patients.

Development of Nervous System Stimulants

Scientific Field: Neurology and Pharmacology Application Summary: The compound serves as an intermediate in the synthesis of nervous system stimulants, potentially aiding in the treatment of neurological disorders . Methods of Application:

    Synthesis: The compound is used as a building block for creating more complex molecules with stimulant effects.

    Testing: The resultant compounds are tested for their ability to stimulate the nervous system.

    Outcomes: Promising results have been obtained in preliminary studies, indicating the potential for new drug development.

1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 218.24 g/mol. This compound features a pentan-1-one backbone substituted at the first carbon with a benzo[d][1,3]dioxole moiety, which is a bicyclic structure composed of a benzene ring fused to a dioxole ring. The presence of the benzo[d][1,3]dioxole group contributes to the compound's unique chemical properties and potential biological activities. It is primarily characterized by its predicted boiling point of approximately 332.6 °C and density of around 1.135 g/cm³ .

Since the primary function of 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one seems to be as a precursor for other molecules, a specific mechanism of action is not applicable in this context.

  • Potential for irritation: Ketones can irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammability: Organic compounds with similar structures can be flammable. Proper handling procedures for flammable liquids should be followed if working with this compound [].

The chemical reactivity of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one can be attributed to the carbonyl group in the pentanone structure, making it susceptible to nucleophilic attacks. Common reactions include:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles such as alcohols or amines to form hemiacetals or amides.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: This compound can participate in condensation reactions, forming larger molecules through the elimination of water.

Synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one can be achieved through several methods:

  • Condensation Reaction: One common method involves the condensation of benzo[d][1,3]dioxole with pentanoyl chloride in the presence of a base such as pyridine.
  • Grignard Reaction: Another approach includes creating a Grignard reagent from pentan-1-one followed by reaction with a suitable benzo[d][1,3]dioxole derivative.
  • Catalytic Methods: Transition metal-catalyzed reactions have also been explored for synthesizing this compound efficiently.

The applications of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one are diverse and include:

  • Pharmaceutical Industry: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Investigated for its properties in developing new materials or coatings.

Interaction studies involving 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against cell lines or isolated proteins.

Preliminary results suggest that this compound may interact favorably with certain targets involved in inflammatory pathways.

Several compounds share structural similarities with 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one. Here are some notable examples:

Compound NameStructureUnique Features
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-oneC₁₁H₁₂O₃Shorter alkyl chain; potential differences in biological activity
2-(Benzo[d][1,3]dioxol-5-yl)ethanolC₁₂H₁₄O₃Hydroxyl group instead of carbonyl; different reactivity
2-(Phenyl)pentan-2-oneC₁₂H₁₈OLacks dioxole structure; simpler phenolic compound

These compounds differ primarily in their alkyl chain length or functional groups, which influence their chemical behavior and biological properties. The unique benzo[d][1,3]dioxole moiety in 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one distinguishes it from these similar compounds, potentially contributing to unique pharmacological effects.

XLogP3

2.6

Wikipedia

1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one

Dates

Last modified: 08-15-2023

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